Benzimidazol-Ribonukleoside und Ribonukleotide
Benzimidazole ribonucleosides and ribonucleotides represent a class of nucleoside analogs that incorporate the benzimidazole ring structure into their ribose-sugar framework. These compounds exhibit unique chemical properties due to the integration of aromaticity, which influences their biological activities and potential applications in drug discovery. Benzimidazole ribonucleosides are often used as antiviral agents, particularly targeting RNA viruses such as HIV and hepatitis C virus (HCV), owing to their ability to inhibit viral replication by mimicking natural nucleotides. Additionally, these molecules can serve as templates for the development of novel therapeutic agents through structural modifications that enhance specificity or potency. Benzimidazole ribonucleotides further expand the scope of biologically active compounds by offering additional functional groups and structural diversity, making them valuable tools in synthetic chemistry and medicinal chemistry research.

Struktur | Chemischer Name | CAS | MF |
---|---|---|---|
![]() |
1H-Benzimidazole,1-ribofuranosyl- (9CI) | 14505-70-5 | C12H14N2O4 |
![]() |
2H-Benzimidazole-2-thione,1,3-dihydro-1-b-D-ribofuranosyl- | 22423-43-4 | C12H14N2O4S |
![]() |
1H-Benzimidazol-2-amine,1-b-D-ribofuranosyl- | 22423-44-5 | C12H15N3O4 |
![]() |
1H-Benzimidazole,5,6-dimethyl-1-(5-O-phosphono-a-D-ribofuranosyl)- | 975-91-7 | C14H19N2O7P |
![]() |
2,3,5-Tri-Ac,picrate-beta-D-Ribazole | 16162-41-7 | C20H24N2O7 |
![]() |
2,3,5-Tribenzoyl,picrate-beta-D-Ribazole | 16205-55-3 | C35H30N2O7 |
![]() |
2,3,5-Tribenzoyl,picrate-beta-D-Ribazole | 16205-58-6 | C35H30N2O7 |
![]() |
Ribazole; α-D-form, 2,3,5-Tribenzyl | 16205-57-5 | C35H36N2O4 |
![]() |
1H-Benzimidazole,5,6-dimethyl-1-a-D-ribofuranosyl- | 132-13-8 | C14H18N2O4 |
![]() |
1H-Benzimidazole,5,6-dimethyl-1-b-D-ribofuranosyl- | 13082-84-3 | C14H18N2O4 |
Verwandte Literatur
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
Empfohlene Lieferanten
-
Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises
-
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises
Empfohlene Produkte